Cussosaponin C
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Overview
Description
Cussosaponin C is a natural triterpenoid saponin compound primarily found in the roots of Pulsatilla koreana Nakai, a plant belonging to the Ranunculaceae family . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties . This compound has a molecular formula of C59H96O25 and a molecular weight of 1205.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cussosaponin C is typically isolated from the roots of Pulsatilla koreana Nakai through a series of extraction and purification processes . The extraction involves using solvents such as methanol, ethanol, or acetonitrile to obtain the crude extract, which is then subjected to chromatographic techniques for purification . High-performance liquid chromatography coupled with a charged aerosol detector is often employed to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Pulsatilla koreana Nakai roots, followed by purification using advanced chromatographic methods . The process is optimized to ensure maximum yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Cussosaponin C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Cussosaponin C has a wide range of scientific research applications, including:
Mechanism of Action
Cussosaponin C exerts its effects through multiple molecular targets and pathways. It is known to inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated murine RAW264.7 macrophage cell lines . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune responses . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Cussosaponin C is part of a group of triterpenoid saponins found in Pulsatilla koreana Nakai. Similar compounds include:
- Pulsatilloside E
- Pulsatilla saponin H
- Anemoside B4
- Hederacolchiside E
Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits . Its potent anti-inflammatory and antitumor properties make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O25/c1-23(2)26-12-17-59(54(74)84-52-45(72)41(68)38(65)30(80-52)22-76-49-46(73)42(69)47(29(20-60)79-49)82-50-43(70)39(66)35(62)24(3)77-50)19-18-57(8)27(34(26)59)10-11-32-56(7)15-14-33(55(5,6)31(56)13-16-58(32,57)9)81-53-48(37(64)28(61)21-75-53)83-51-44(71)40(67)36(63)25(4)78-51/h24-53,60-73H,1,10-22H2,2-9H3/t24-,25-,26-,27+,28-,29+,30+,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,56-,57+,58+,59-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVCFPDMEANTCJ-BGVVGBMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What analytical techniques are commonly employed to quantify Cussosaponin C in plant material?
A1: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is a robust method for quantifying this compound in Pulsatilla koreana root extracts. [, , ] These methods offer advantages over traditional HPLC-UV due to the lack of chromophores in triterpenoid saponins like this compound. [, ]
Q2: Why is HPLC-CAD a preferred method for this compound analysis compared to HPLC-UV?
A2: this compound, like many triterpenoid saponins, lacks chromophores, making it difficult to detect using traditional HPLC-UV methods. [, ] HPLC-CAD overcomes this limitation by offering improved sensitivity and reproducibility compared to ELSD, making it a preferred choice for analyzing this compound and other similar compounds. [, ]
Q3: Besides this compound, what other triterpenoid saponins have been identified in Pulsatilla koreana, and how are they typically separated and identified?
A3: Pulsatilla koreana contains various triterpenoid saponins besides this compound. Research has identified Pulsatilloside E, Pulsatilla saponin H, Anemoside B4, and Hederacolchiside E. [, ] These compounds are commonly separated using HPLC methods, often employing gradient elution with acetonitrile and water as mobile phases on C18 columns. [, ] Identification is achieved through a combination of retention time comparisons with standards and confirmation using techniques like mass spectrometry. [, ]
Q4: Have there been any new discoveries regarding the chemical constituents of Pulsatilla koreana?
A4: Yes, researchers have recently isolated a novel triterpenoid glycoside from the n-butanol fraction of Pulsatilla koreana ethanol extract. This new compound, identified as 23-aldehyde-cussosaponin C, was characterized using various spectral methods. [] This finding highlights the ongoing research into the chemical diversity and potential medicinal properties of this plant.
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